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molecular formula C3H4ClNO3 B1354642 3-Nitropropanoyl chloride CAS No. 51834-15-2

3-Nitropropanoyl chloride

Cat. No. B1354642
M. Wt: 137.52 g/mol
InChI Key: TYSNMKRFJMWIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735627B2

Procedure details

AlCl3 (12.0 g, 89.0 mmol) was added to 15 ml of methylene chloride and cooled to 0-5° C., following by addition of 3-nitropropanoyl chloride (11 g, 80 mmol). Octylbenzene (17.10 g, 89.0 mmol) in 40 ml of CH2Cl2 was dropwise added and the solution was stirred at room temperature under TLC monitoring. After reaction completion, the mixture was poured onto ice, acidified by addition of 2 M HCl to pH 2, and extracted with CH2Cl2. The combined organic extracts were washed again with 2 M HCl and water, dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to yield a solid that was recrystallized (hexanes) to give 3-nitro-1-phenylpropan-1-one (76%); mp 59-62° C., ESIMS 292 [M+H]+.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[N+:5]([CH2:8][CH2:9][C:10](Cl)=[O:11])([O-:7])=[O:6].C([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)CCCCCCC.Cl>C(Cl)Cl>[N+:5]([CH2:8][CH2:9][C:10]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:11])([O-:7])=[O:6] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
[N+](=O)([O-])CCC(=O)Cl
Step Three
Name
Quantity
17.1 g
Type
reactant
Smiles
C(CCCCCCC)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature under TLC monitoring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction completion
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts were washed again with 2 M HCl and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a solid
CUSTOM
Type
CUSTOM
Details
that was recrystallized (hexanes)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CCC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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